molecular formula C10H8N4 B1211785 (E)-1,2-di(pyridin-4-yl)diazene CAS No. 2632-99-7

(E)-1,2-di(pyridin-4-yl)diazene

Cat. No. B1211785
CAS RN: 2632-99-7
M. Wt: 184.2 g/mol
InChI Key: XUPMSLUFFIXCDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

(E)-1,2-di(pyridin-4-yl)diazene is utilized in the synthesis of CoII complexes and Cu(II)-based coordination polymers. In one study, it contributed to the formation of a CoII complex with a novel two-nodal (4,7)-connected 3D framework, showcasing different coordination modes in complex structures (Gong et al., 2014). Another example includes its use in Cu(II) co-ordination polymers, influencing the construction of frameworks with specific chemical formulas and demonstrating its versatility in coordination chemistry (Xuan et al., 2020).

Molecular Structure Analysis

The molecular structure of coordination polymers incorporating (E)-1,2-di(pyridin-4-yl)diazene showcases diverse coordination symmetries and frameworks. For instance, the cyclopentaneteracarboxylic metal-organic frameworks exhibit mirror coordination symmetry in some clusters, attributed to the specific N-ligands used, including (E)-1,2-di(pyridin-4-yl)diazene (Yang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (E)-1,2-di(pyridin-4-yl)diazene in the synthesis of coordination polymers result in materials with significant electrocatalytic activities and magnetic properties. The CoII and Cu(II) complexes demonstrate enhanced electrocatalytic properties for generating H2 and O2 from water, and the Cu(II)-bearing coordination polymers exhibit antiferromagnetic behavior, highlighting the impact of (E)-1,2-di(pyridin-4-yl)diazene on the chemical functionality of these compounds (Gong et al., 2014) (Xie et al., 2021).

Physical Properties Analysis

The physical properties of materials synthesized with (E)-1,2-di(pyridin-4-yl)diazene, such as porosity and guest molecule interactions, can be tailored through the structural design. A nickel-based coordination network featuring this ligand exhibited elastic-like properties induced by adaptive guest binding, showcasing the ligand's role in influencing the physical characteristics of the resulting materials (Li et al., 2023).

Chemical Properties Analysis

The chemical properties of coordination polymers with (E)-1,2-di(pyridin-4-yl)diazene, such as photocatalytic activity, are significant for environmental applications. A cadmium-based MOF using this ligand demonstrated excellent selectivity and sensitivity towards organic pollutants, highlighting its potential in detecting and degrading environmental contaminants (Xia et al., 2018).

Scientific Research Applications

Molecular Structure and Interactions

(E)-1,2-di(pyridin-4-yl)diazene demonstrates notable properties in its molecular structure and interactions. In a study, its planar molecular structure was observed to align nearly coplanarly with other compounds, facilitating specific molecular interactions (Mudraboyina et al., 2011). Additionally, its coordination environment in certain compounds is identified as distorted octahedral, formed by pairs of symmetry-equivalent diazene ligands and other components, which can significantly influence its reactivity and interaction with other molecules (Ballestero‐Martínez et al., 2013).

Coordination Chemistry

(E)-1,2-di(pyridin-4-yl)diazene is utilized in coordination chemistry, particularly in forming complex molecular structures. For instance, it is involved in the formation of co-crystals with various compounds, where it contributes to the creation of complex structures through hydrogen bonding and other intermolecular forces (Manjare & Pedireddi, 2011). This aspect of its chemistry is vital for the development of new materials and compounds in various scientific fields.

Photochemical Properties

(E)-1,2-di(pyridin-4-yl)diazene exhibits unique photochemical properties, making it a candidate for applications in optical data storage and other photonic applications. Studies have shown that certain derivatives of this compound demonstrate reversible light-induced conformational changes, suggesting potential use in optical data storage technologies (Yadav et al., 2014).

Antitumor Activity

In the field of medicinal chemistry, complexes involving (E)-1,2-di(pyridin-4-yl)diazene have been explored for their antitumor activities. Research has shown that certain arene-Ru based molecular-rectangles containing this compound exhibit significant anti-proliferative activities against various human cancer lines (Vajpayee et al., 2013). This highlights its potential in the development of new anticancer therapies.

Safety And Hazards

The safety and hazards associated with (E)-1,2-di(pyridin-4-yl)diazene are not explicitly mentioned in the search results. However, it’s important to note that it should be handled with care, and appropriate safety measures should be taken during its use3.


Future Directions

The future directions of (E)-1,2-di(pyridin-4-yl)diazene are not explicitly mentioned in the search results. However, given its potential applications in various fields, it is likely to continue to be a subject of research1.


Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

dipyridin-4-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPMSLUFFIXCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285862
Record name 4,4'-Azodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-di(pyridin-4-yl)diazene

CAS RN

2632-99-7
Record name 4,4'-Azodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4,4'-azobis-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hypochlorite, 1000 ml (5.25%, 0.72 mole) was added dropwise to a cold solution (5° C.) of 50 g (0.5 mole) of 4-aminopyridine in 400 ml water. The sodium hypochlorite was added at such a rate as to maintain the reaction temperature at less than 10° C. After the addition was completed, the reactants were stirred for an additional 11/2 hours at ~10° C. The resultant suspension was filtered and air dried to leave a crude brown solid. Recrystallization from methylcyclohexane yielded light orange crystals of 4,4'-azodipyridine, having a m.p. of 87°-89° C.
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
L Xia, J Ni, P Wu, J Ma, L Bao, Y Shi, J Wang - Dalton Transactions, 2018 - pubs.rsc.org
Environmental pollution resulting from organic pollutants is becoming an overwhelming problem throughout the world, and how to efficiently detect or eliminate these organic pollutants …
Number of citations: 30 pubs.rsc.org
X Zhang, T Qin, R Xiang, X Dong, H Sakiyama… - New Journal of …, 2023 - pubs.rsc.org
Three new Co(II)-based coordination polymers, namely [Co(L)]n (1), [Co(H2L)1.5(1,10-phen)(H2O)2]n (2), and {[Co2(L)(dpa)(H2O)2]·(H4L)0.5}n (3) (H4L = 5,5′-(ethene-1,2-diyl)…
Number of citations: 1 pubs.rsc.org
Y Gong, Z Hao, J Meng, H Shi, P Jiang… - …, 2014 - Wiley Online Library
By using a rigid multicarboxylate ligand, 4,5‐di(4′‐carboxylphenyl)phthalic acid (H 4 L), two Co II complexes formulated as [Co 4 L 2 (4,4′‐bpy)(H 2 O) 6 ]⋅3.5 H 2 O (4,4′‐bpy=4,4′…
Q Yang, SS Ren, Y Hao, Q Zhao, Z Chen… - Inorganic …, 2016 - ACS Publications
Five new isomorphic coordination polymers of the Co(II) ion, namely, {[Co 2 L(bpy) 0.5 (H 2 O) 2 ]·2H 2 O} n (1), {[Co 2 L(pbyb) 0.5 (H 2 O) 2 ]·3H 2 O} n (2), {[Co 2 L(dpe) 0.5 (H 2 O) 2 ]·…
Number of citations: 17 pubs.acs.org
HQ Xie, YB Li, QC Tian, QL Fan - Journal of Polymer Research, 2021 - Springer
In the presence/absence of N-donor ancillary ligands, through utilizing two well-designed chiral 4,4′-oxybisbenzoyl alanine/proline derivatives, two new Cu(II)-bearing coordination …
Number of citations: 1 link.springer.com
X Li, D Sensharma, VI Nikolayenko… - Chemistry of …, 2023 - ACS Publications
Herein, we report the crystal structure and guest binding properties of a new two-dimensional (2D) square lattice (sql) topology coordination network, sql-(azpy)(pdia)-Ni, which is …
Number of citations: 4 pubs.acs.org
Z Xuan, Y Zhan, G Song, B Liu - Inorganic and Nano-Metal …, 2020 - Taylor & Francis
By using a mixed-ligand approach, two new Cu(II)-containing co-ordination polymers (CPs) with the chemical formula of [Cu 4 (HDNA) 4 (4,4′-bpy)(OH) 2 ]·4H 2 O·2CH 3 CN (1, H 2 …
Number of citations: 3 www.tandfonline.com
P Wu, Y Li, JJ Zheng, N Hosono, K Otake… - Nature …, 2019 - nature.com
Direct structural information of confined CO 2 in a micropore is important for elucidating its specific binding or activation mechanism. However, weak gas-binding ability and/or poor …
Number of citations: 90 www.nature.com
GA Leith, CR Martin, A Mathur… - Advanced Energy …, 2022 - Wiley Online Library
Materials with dynamically controlled electronic structures (ie, upon external stimuli) are at the forefront of the renewable energy sector with applications as memory devices, smart …
Number of citations: 21 onlinelibrary.wiley.com
ZQ Shi, NN Ji, HL Hu - Dalton Transactions, 2020 - pubs.rsc.org
Luminescent metal–organic frameworks (LMOFs), as one branch of MOFs, have attracted considerable attention in recent years due to their good crystallinity, structural diversity, …
Number of citations: 17 pubs.rsc.org

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